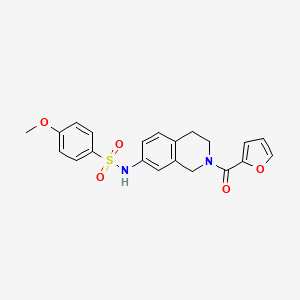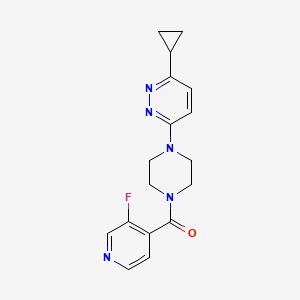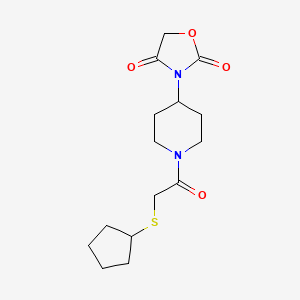![molecular formula C19H19NO2 B2681620 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 347320-21-2](/img/structure/B2681620.png)
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde” is a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a dimethylphenoxy group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a dimethylphenoxy group, and an aldehyde group . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The dimethylphenoxy group consists of a phenyl ring with two methyl groups attached, and an oxygen atom linking it to the rest of the molecule. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The indole ring is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution. The dimethylphenoxy group is likely relatively unreactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of the polar aldehyde group and the aromatic indole ring might suggest that this compound has some degree of solubility in both polar and non-polar solvents .
Aplicaciones Científicas De Investigación
Titanium-Mediated Reductive Coupling
Treatment of related compounds with titanium reagents yields good results in synthesizing bis(substituted)-ethylenes and pinacols, depending on reaction conditions. This process, involving a chiral compound as a starting material, results in the formation of products with specific stereochemical configurations, determined by NMR spectroscopy and X-ray diffraction. Such reactions underscore the utility of titanium-mediated processes in synthesizing complex molecules with defined stereochemistry (Ágústsson et al., 2002).
Gold-Catalyzed Cycloisomerizations
Gold(I)-catalyzed cycloisomerization offers an efficient method for preparing 1H-indole-2-carbaldehydes, showcasing the potential of gold catalysis in organic synthesis. This method is noted for its simplicity, efficiency, and broad substrate applicability, yielding products in high yields. The proposed mechanism involves activation of the alkyne moiety by gold(I), illustrating the versatility of gold catalysis in facilitating complex molecular transformations (Kothandaraman et al., 2011).
Oxidation Studies
Investigations into the oxidation of dimethylindole derivatives have revealed detailed kinetic and mechanistic insights. These studies have led to the understanding of electrophilic attack mechanisms and the formation of specific oxidation products, contributing to the broader knowledge of indole chemistry and oxidation reactions (Ghanem et al., 1996).
Synthesis and Reaction with Active Methylene Compounds
Research on the treatment of indole-3-carbaldehyde with epichlorohydrin and subsequent reactions has enabled the synthesis of compounds with potential applications in various fields. This work highlights the importance of exploring reactions of indole derivatives for synthesizing new chemical entities (Suzdalev & Den’kina, 2011).
Nanocatalysed Synthetic Route Exploration
The synthesis of indole-3-carbaldehyde derivatives via nanocatalysed Knoevenagel condensation emphasizes the role of green chemistry and nanotechnology in facilitating efficient, environmentally friendly chemical syntheses. This approach showcases the potential of nanocatalysis in improving reaction yields and rates while minimizing environmental impact (Madan, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-8-17(11-15(14)2)22-10-9-20-12-16(13-21)18-5-3-4-6-19(18)20/h3-8,11-13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQSCLLEXMJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2681539.png)
![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)
![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)
![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)

![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)
